![molecular formula C18H16ClN3O3S B2898902 3-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 906159-96-4](/img/structure/B2898902.png)
3-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide
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Overview
Description
Synthesis Analysis
While the exact synthesis process for “3-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide” is not available, there are studies on the synthesis of similar compounds. For instance, a novel glycine transporter 1 (GlyT1) inhibitor was designed by the superposition of different chemotypes to enhance its inhibitory activity .Molecular Structure Analysis
The molecular structure of “this compound” is not explicitly provided in the search results .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly provided in the search results .Mechanism of Action
The mechanism of action of EPLIN involves its ability to bind to specific proteins in cells, including tubulin and histone deacetylases. This binding results in the inhibition of cell proliferation and the induction of apoptosis. EPLIN has also been found to inhibit the activity of various enzymes involved in the regulation of cell growth and cell death.
Biochemical and Physiological Effects:
EPLIN has several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. EPLIN has also been found to have anti-inflammatory effects and to regulate the expression of various genes involved in cell growth and cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using EPLIN in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a promising candidate for cancer therapy. However, one of the limitations of using EPLIN in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for research involving EPLIN. One area of research is the development of more effective synthesis methods for this compound. Another area of research is the investigation of the potential use of EPLIN in combination with other anticancer agents to improve its efficacy. Additionally, there is a need for further studies to determine the safety and efficacy of EPLIN in animal models and in human clinical trials.
Synthesis Methods
The synthesis method for EPLIN involves the reaction of 3-chlorobenzenesulfonamide with 3-(6-ethoxypyridazin-3-yl)phenylamine. This reaction is carried out in the presence of a catalyst and under specific reaction conditions. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
Scientific Research Applications
EPLIN has been found to have several potential applications in scientific research. One of the most promising applications is its use as a potential anticancer agent. Studies have shown that EPLIN inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. EPLIN has also been found to have potential applications in the treatment of other diseases, including diabetes and cardiovascular disease.
Safety and Hazards
properties
IUPAC Name |
3-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-2-25-18-10-9-17(20-21-18)13-5-3-7-15(11-13)22-26(23,24)16-8-4-6-14(19)12-16/h3-12,22H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHPUTMCBQAXAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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